molecular formula C10H14ClNO B2473707 (R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine CAS No. 765945-04-8

(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine

Cat. No.: B2473707
CAS No.: 765945-04-8
M. Wt: 199.68 g/mol
InChI Key: BHMMVEYJSQNKIW-OGFXRTJISA-N
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Description

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a chiral amine compound featuring a benzofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran ring or the ethanamine moiety.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine: The enantiomer of the compound, which may have different biological activities.

    1-(2,3-Dihydrobenzofuran-5-YL)propanamine: A structurally similar compound with a propanamine group instead of an ethanamine group.

Uniqueness

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is unique due to its specific chiral configuration and the presence of the benzofuran ring, which can impart distinct chemical and biological properties.

Properties

CAS No.

765945-04-8

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1

InChI Key

BHMMVEYJSQNKIW-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl

SMILES

CC(C1=CC2=C(C=C1)OCC2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N.Cl

solubility

not available

Origin of Product

United States

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